(1-Pyridin-4-yl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a pyridine moiety at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 162.23 g/mol. The compound features a piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a pyridine ring that contributes to its unique properties and reactivity.
Currently, there is no scientific literature available on the mechanism of action of (1-Pyridin-4-yl)piperidine.
Due to the lack of specific information, it is advisable to handle (1-Pyridin-4-yl)piperidine with caution assuming similar properties to its constituent rings.
While information on (1-Pyridin-4-yl)piperidine is limited, its structure suggests potential for medicinal chemistry research. Future studies could explore:
Research indicates that (1-Pyridin-4-yl)piperidine exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:
Several methods exist for synthesizing (1-Pyridin-4-yl)piperidine, including:
(1-Pyridin-4-yl)piperidine has potential applications in various fields:
Studies on (1-Pyridin-4-yl)piperidine have explored its interactions with biological targets, particularly:
(1-Pyridin-4-yl)piperidine shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(Pyridin-3-yl)piperidine | 121912-29-6 | 0.76 |
1-(Phenyl)piperidine | 209005-67-4 | 0.79 |
5-(Piperidin-1-yl)nicotinic acid | 878742-33-7 | 0.66 |
1-(Trifluoromethylphenyl)piperidine | 607354-69-8 | 0.63 |
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | 93913-86-1 | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the pyridine and piperidine rings in (1-Pyridin-4-yl)piperidine sets it apart from these related structures, particularly regarding its biological activity and potential applications in pharmaceuticals.
(1-Pyridin-4-yl)piperidine, also known as 4-piperidinopyridine (CAS 2767-90-0), is a bicyclic nitrogen-containing heterocycle combining pyridine and piperidine moieties. Its discovery emerged from efforts to hybridize aromatic and aliphatic nitrogen heterocycles, leveraging pyridine's electron-deficient aromatic system and piperidine's saturated ring flexibility. Early synthetic routes in the mid-20th century focused on nucleophilic substitution reactions, but advancements in catalytic methods later enabled enantioselective syntheses.
The compound's structural uniqueness arises from its planar pyridine ring (C₅H₅N) fused to a non-planar piperidine (C₅H₁₁N), creating a hybrid with dual reactivity profiles. This duality allows participation in both aromatic electrophilic substitution and aliphatic nucleophilic reactions, making it a versatile scaffold in medicinal and materials chemistry.
Nitrogen heterocycles constitute ~60% of FDA-approved drugs, with pyridine-piperidine hybrids playing critical roles in kinase inhibitors, antimicrobials, and CNS therapeutics. (1-Pyridin-4-yl)piperidine's significance stems from:
Recent studies highlight its utility in designing dual histamine H₃/sigma-1 receptor ligands for neuropathic pain and Plasmodium PRS inhibitors for antimalarial prophylaxis.
(1-Pyridin-4-yl)piperidine, with the molecular formula C₁₀H₁₄N₂ and molecular weight of 162.23 grams per mole, represents a bicyclic nitrogen-containing heterocycle consisting of a six-membered piperidine ring directly bonded to a pyridine ring at the 4-position [2] [8]. The compound is alternatively known as 4-(piperidin-1-yl)pyridine or 4-piperidinopyridine [2] [8].
The molecular architecture features a planar pyridine ring connected to a non-planar piperidine ring in a chair conformation [32] [38]. Crystallographic studies of related piperidine-pyridine systems demonstrate that the piperidine ring typically adopts the energetically favorable chair conformation, with the nitrogen lone pair oriented away from the pyridine moiety [32] [38]. The dihedral angles between pyridine and piperidine rings in similar structures range from 8.80 to 25.93 degrees, indicating some degree of conformational flexibility [35] [38].
The compound exhibits conformational isomerism due to rotation around the nitrogen-carbon bond connecting the two ring systems [16]. Computational studies suggest that the most stable conformer places the piperidine nitrogen lone pair in an equatorial position relative to the pyridine ring, minimizing steric interactions [16] [20].
(1-Pyridin-4-yl)piperidine exhibits a melting point range of 78-83°C [3] [8]. The boiling point occurs at 164°C under reduced pressure (13 Torr) or 281.2±13.0°C at 760 mmHg [3] [8]. These thermal properties reflect the compound's moderate intermolecular forces arising from dipole-dipole interactions and weak hydrogen bonding capabilities [3].
The compound demonstrates moderate solubility characteristics with a calculated LogP value of 1.99, indicating balanced hydrophilic and lipophilic properties [3]. Solubility studies reveal that (1-Pyridin-4-yl)piperidine is soluble in most organic solvents including ethanol, acetone, and dimethylformamide [26]. The compound shows limited aqueous solubility due to its predominantly organic nature, though the presence of two nitrogen atoms provides some hydrophilic character [21] [26].
At standard conditions, (1-Pyridin-4-yl)piperidine exists as a solid with a predicted density of 1.047±0.06 g/cm³ [8] [26]. The compound appears as a crystalline solid at room temperature [8]. The flash point has been determined to be 123.9±19.8°C, and the vapor pressure at 25°C is 0.0±0.6 mmHg [3]. The refractive index is reported as 1.547 [3].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 78-83°C | [3] [8] |
Boiling Point (13 Torr) | 164°C | [8] |
Boiling Point (760 mmHg) | 281.2±13.0°C | [3] |
Density | 1.047±0.06 g/cm³ | [8] |
Flash Point | 123.9±19.8°C | [3] |
Refractive Index | 1.547 | [3] |
LogP | 1.99 | [3] |
Proton Nuclear Magnetic Resonance spectroscopy of (1-Pyridin-4-yl)piperidine reveals characteristic signals for both the pyridine and piperidine moieties [9] [12]. The pyridine protons typically appear as doublets in the aromatic region around 8.37 ppm (pyridine ortho to nitrogen) and 7.54 ppm (pyridine meta to nitrogen) [9] [12]. The piperidine ring protons exhibit multipicity patterns between 1.45-3.75 ppm, with the alpha-protons to nitrogen appearing more downfield due to the deshielding effect of the nitrogen atom [9].
Carbon-13 Nuclear Magnetic Resonance spectroscopy displays signals characteristic of the pyridine carbons in the aromatic region (120-150 ppm) and piperidine carbons in the aliphatic region (25-50 ppm) [9] [12]. The carbon directly bonded to the piperidine nitrogen typically appears around 45-50 ppm [12].
Infrared spectroscopy of (1-Pyridin-4-yl)piperidine reveals characteristic absorption bands for both heterocyclic components [10] [14]. The compound exhibits carbon-hydrogen stretching vibrations in the range of 2800-3000 cm⁻¹, with specific bands around 2875 cm⁻¹ for symmetric stretching and 2930 cm⁻¹ for antisymmetric stretching modes [14]. Pyridine ring vibrations appear in the fingerprint region below 1600 cm⁻¹ [10] [14].
The aromatic carbon-carbon stretching vibrations occur between 1400-1600 cm⁻¹, while the carbon-nitrogen stretching modes appear around 1000-1300 cm⁻¹ [10]. The absence of broad hydroxyl or amine stretching bands confirms the tertiary amine nature of the compound [14].
Ultraviolet-visible spectroscopy of (1-Pyridin-4-yl)piperidine demonstrates absorption characteristics primarily associated with the pyridine chromophore [11]. The compound exhibits absorption maxima in the range of 250-280 nanometers, corresponding to π→π* electronic transitions within the pyridine ring system [11]. The presence of the electron-donating piperidine substituent causes a bathochromic shift compared to unsubstituted pyridine [11].
The molar absorptivity values are moderate, reflecting the conjugated aromatic system of the pyridine ring [11]. Solvent effects on the absorption spectrum indicate the influence of hydrogen bonding and dipolar interactions [11].
Mass spectrometry analysis of (1-Pyridin-4-yl)piperidine yields a molecular ion peak at m/z 162.1 corresponding to [M+H]⁺ [18]. Characteristic fragmentation patterns include loss of the piperidine moiety (84 mass units) and formation of protonated pyridine fragments [18]. The base peak typically corresponds to the pyridinium ion at m/z 80 [18].
Secondary fragmentation involves ring opening reactions and hydrogen rearrangements, producing smaller ionic fragments characteristic of both pyridine and piperidine structural units [18]. The fragmentation behavior provides definitive structural confirmation and can be used for quantitative analysis [18].
(1-Pyridin-4-yl)piperidine exhibits basic properties due to the presence of two nitrogen atoms, with a predicted pKa value of 10.88±0.10 [8]. This value indicates that the compound exists predominantly in its protonated form under physiological conditions [8] [20]. The basicity is primarily attributed to the piperidine nitrogen, which is more basic than the pyridine nitrogen due to its saturated aliphatic environment [15] [17].
Experimental pKa determinations using potentiometric titration methods confirm that the compound behaves as a moderately strong base in aqueous solution [20] [30]. The pKa value places (1-Pyridin-4-yl)piperidine among the stronger organic bases, comparable to other piperidine derivatives [15] [19].
The compound contains two potential protonation sites: the piperidine nitrogen and the pyridine nitrogen [16] [20]. Under typical conditions, protonation occurs preferentially at the piperidine nitrogen due to its higher electron density and lack of aromatic stabilization [16] [17]. The piperidine nitrogen's sp³ hybridization and aliphatic environment make it significantly more basic than the sp² hybridized pyridine nitrogen [17].
Computational studies indicate that the piperidine nitrogen has a pKa approximately 5-6 units higher than the pyridine nitrogen [17] [20]. At physiological pH (7.4), the compound exists primarily as a monocation with the piperidine nitrogen protonated [20] [30].
The protonation state of (1-Pyridin-4-yl)piperidine varies significantly with solution pH [17] [20]. At pH values below 5, both nitrogen atoms may become protonated, forming a dication [20]. Between pH 5-10, the compound exists predominantly as a monocation with only the piperidine nitrogen protonated [20]. Above pH 11, the compound exists primarily in its neutral form [17].
This pH-dependent behavior significantly influences the compound's solubility, membrane permeability, and potential biological activity [20] [30]. The ionization state directly affects intermolecular interactions and conformational preferences [20].
pH Range | Predominant Form | Charge State |
---|---|---|
< 5 | Dication | +2 |
5-10 | Monocation | +1 |
> 11 | Neutral | 0 |
(1-Pyridin-4-yl)piperidine differs structurally from pyridinylpiperazines by containing only one nitrogen atom in the saturated ring system [21] [22]. While 1-(4-pyridyl)piperazine contains two nitrogen atoms in the six-membered ring, providing two potential protonation sites within the saturated ring, (1-Pyridin-4-yl)piperidine has only the single piperidine nitrogen [21] [22].
This structural difference results in distinct basicity profiles, with pyridinylpiperazines typically exhibiting higher overall basicity due to the additional nitrogen atom [22]. The presence of the second nitrogen in piperazines also influences conformational preferences and intermolecular interactions [22]. Binding studies demonstrate that piperazine derivatives often show different selectivity profiles compared to their piperidine analogs due to these structural differences [22].
Compared to simple piperidine (pKa ~11.1), (1-Pyridin-4-yl)piperidine shows slightly reduced basicity due to the electron-withdrawing effect of the pyridine ring [15] [19]. This contrasts with 4-(1-pyrrolidinyl)piperidine derivatives, which typically maintain higher basicity due to the electron-donating pyrrolidine substituent [4] [6].
Structural analysis reveals that (1-Pyridin-4-yl)piperidine adopts conformations similar to other N-arylpiperidines, with the aromatic ring oriented to minimize steric interactions [23]. The compound's physical properties align closely with other piperidine derivatives of similar molecular weight, though the presence of the pyridine nitrogen introduces additional hydrogen bonding capabilities [23] [24].
Corrosive;Acute Toxic